molecular formula C16H14N2 B14330678 N~1~-Phenylnaphthalene-1,2-diamine CAS No. 110222-91-8

N~1~-Phenylnaphthalene-1,2-diamine

Cat. No.: B14330678
CAS No.: 110222-91-8
M. Wt: 234.29 g/mol
InChI Key: WAYQHSQVSBNKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Phenylnaphthalene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and two amine groups at the 1 and 2 positions. It is a white solid that tends to darken upon exposure to air due to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-Phenylnaphthalene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N1-Phenylnaphthalene-1,2-diamine often involves the reduction of nitroaniline derivatives. For example, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to the corresponding diamine using zinc powder in ethanol .

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenylnaphthalene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzimidazoles, benzotriazoles, and other heterocyclic compounds .

Scientific Research Applications

N~1~-Phenylnaphthalene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Phenylnaphthalene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diaminonaphthalene
  • 1,3-Diaminonaphthalene
  • 1,4-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene

Uniqueness

N~1~-Phenylnaphthalene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other diamines, it exhibits different reactivity and stability, making it suitable for specialized applications in various fields .

Properties

CAS No.

110222-91-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-N-phenylnaphthalene-1,2-diamine

InChI

InChI=1S/C16H14N2/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-11,18H,17H2

InChI Key

WAYQHSQVSBNKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.